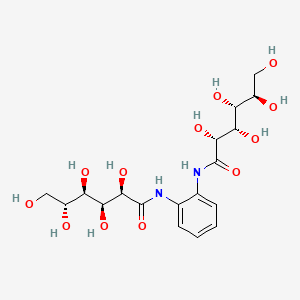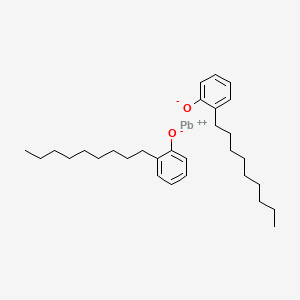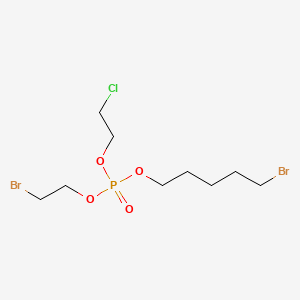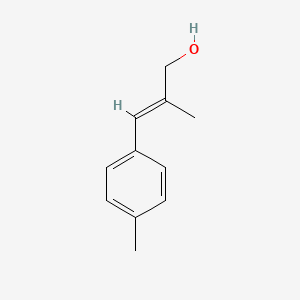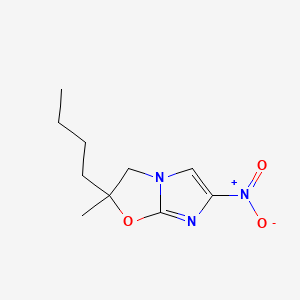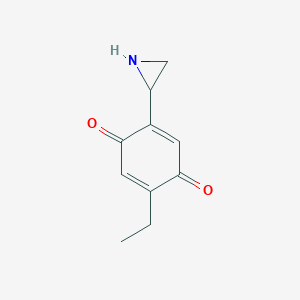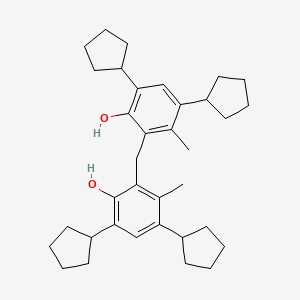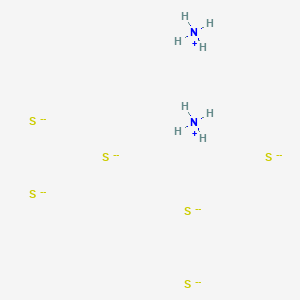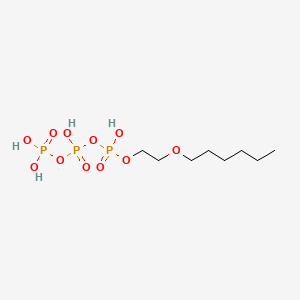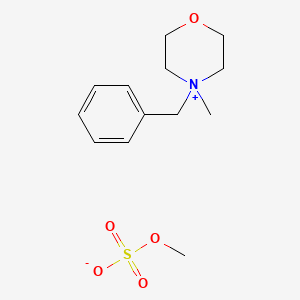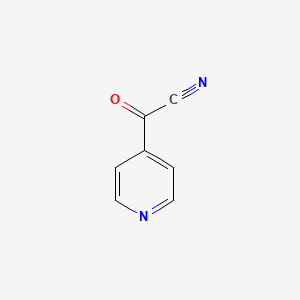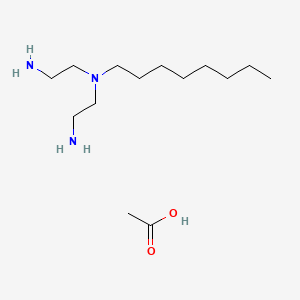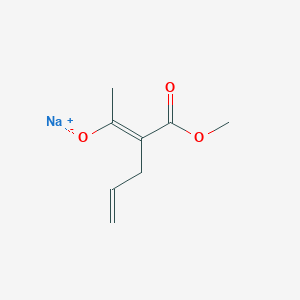
Methyl 2-acetylpent-4-enoate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetylpent-4-enoate, sodium salt is a chemical compound with the molecular formula C8H11O3.Na. . This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetylpent-4-enoate, sodium salt typically involves the reaction of methyl 2-acetylpent-4-enoate with a sodium base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation .
化学反応の分析
Types of Reactions
Methyl 2-acetylpent-4-enoate, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Methyl 2-acetylpent-4-enoate, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms or metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of methyl 2-acetylpent-4-enoate, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It may also participate in enzyme-catalyzed reactions, where it can be converted into different products through specific biochemical pathways .
類似化合物との比較
Similar Compounds
Some compounds similar to methyl 2-acetylpent-4-enoate, sodium salt include:
Methyl 2-acetylpent-4-enoate: The parent compound without the sodium salt.
2-Acetyl-2-sodio-4-pentenoic acid: A related compound with a carboxylic acid group instead of a methyl ester.
Sodium 2-acetylpent-4-enoate: A similar compound with a different ester group.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the sodium salt enhances its solubility in water and other polar solvents, making it more versatile in various chemical reactions and applications .
特性
CAS番号 |
85392-48-9 |
|---|---|
分子式 |
C8H11O3.Na C8H11NaO3 |
分子量 |
178.16 g/mol |
IUPAC名 |
sodium;(2E)-3-methoxycarbonylhexa-2,5-dien-2-olate |
InChI |
InChI=1S/C8H12O3.Na/c1-4-5-7(6(2)9)8(10)11-3;/h4,9H,1,5H2,2-3H3;/q;+1/p-1/b7-6+; |
InChIキー |
GNQNAHQOYUQZNL-UHDJGPCESA-M |
異性体SMILES |
C/C(=C(/CC=C)\C(=O)OC)/[O-].[Na+] |
正規SMILES |
CC(=C(CC=C)C(=O)OC)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


